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molecular formula C11H12O4 B3046395 Methyl 3-(1,3-dioxolan-2-yl)benzoate CAS No. 124038-36-4

Methyl 3-(1,3-dioxolan-2-yl)benzoate

Cat. No. B3046395
M. Wt: 208.21 g/mol
InChI Key: JMVJVYKRUJHQOI-UHFFFAOYSA-N
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Patent
US06265426B1

Procedure details

A solution of 3-formyl-benzoic acid methyl ester (9.48 g, 57.8 mmol), ethylene glycol (8.97 g, 144.5 mmol, 2.5 eq.) and conc. sulfuric acid (0.18 g, 1.8 mmol) in toluene was heated under Dean-Stark reflux for 3 hrs. After cooling, satd. NaHCO3 (100 ml) was added. The aqueous phase was extracted with EtOAc, the combined organic phases were dried over Na2SO4 and evaporated to afford the title compound (12.1 g, 101% yield) as a yellow liquid. MS: m/e=164 (M+).
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
101%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[O:11])[CH:5]=1.[CH2:13](O)[CH2:14][OH:15].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.S(=O)(=O)(O)O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]2[O:15][CH2:14][CH2:13][O:11]2)[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.48 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C=O)=O
Name
Quantity
8.97 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.18 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C1OCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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